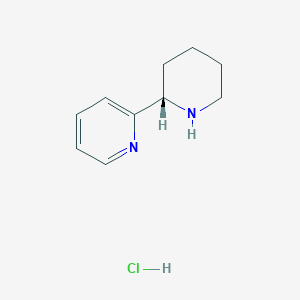

(S)-2-(Piperidin-2-YL)pyridine hcl

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2S)-piperidin-2-yl]pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJBWMJZAOKGHG-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Piperidin-2-YL)pyridine hcl chemical structure and synthesis

High-Purity Synthesis, Structural Characterization, and Pharmacological Application

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride (commonly known as (S)-Anabasine HCl ) is a piperidine alkaloid and a structural isomer of nicotine. Unlike nicotine, which contains a pyrrolidine ring, anabasine features a piperidine ring, imparting distinct conformational rigidity and lipophilicity profiles.

This monograph details the chemical identity, pharmacological rationale, and a high-fidelity asymmetric synthesis protocol for (S)-anabasine HCl. While historically isolated via fractional crystallization of Nicotiana extracts, modern drug development requires scalable, enantioselective synthetic routes to avoid crop-to-crop variability and complex purification matrices.

Key Technical Parameters:

-

CAS (HCl Salt): 53912-89-3[1]

-

CAS (Free Base): 494-52-0

-

Molecular Formula: C₁₀H₁₄N₂ · HCl

-

Molecular Weight: 198.69 g/mol (Salt)

-

Chirality: (S)-enantiomer (active pharmacophore)[2]

Chemical Identity & Structural Analysis[2]

Structural Attributes

The molecule consists of a pyridine ring linked at the C3 position to the C2 position of a piperidine ring. The chirality resides at the C2' carbon of the piperidine ring. The (S)-enantiomer is the bio-dominant form found in nature and the primary agonist for nicotinic acetylcholine receptors (nAChRs).

| Property | Specification |

| IUPAC Name | 3-[(2S)-piperidin-2-yl]pyridine hydrochloride |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water, methanol, ethanol; insoluble in diethyl ether |

| pKa | ~3.1 (Pyridine N), ~11.0 (Piperidine NH) |

| Hygroscopicity | High (Requires storage under inert atmosphere/desiccant) |

Pharmacological Rationale

(S)-Anabasine acts as a full agonist at nAChRs.[3][4] Its pharmacological profile differs from nicotine due to the larger piperidine ring, which alters the binding affinity for specific receptor subtypes.

-

Target: High affinity for α7-nAChR and α4β2-nAChR subtypes.

-

Mechanism: Binding triggers conformational changes in the ion channel, facilitating Na⁺ and Ca²⁺ influx.

-

Application: Investigational scaffold for neurodegenerative therapeutics (Alzheimer’s, Schizophrenia) and as a biomarker for tobacco cessation (distinguishing NRT use from tobacco use).

Synthetic Pathways: Logic & Strategy

The synthesis of (S)-anabasine presents two primary challenges: constructing the C-C bond between the heterocycles and establishing the stereocenter at C2'.

Retrosynthetic Analysis

The most robust synthetic logic relies on the reduction of Anabaseine (the imine precursor). The imine bond (C=N) offers a planar prochiral center that can be hydrogenated enantioselectively.

Figure 1: Retrosynthetic logic flow from the target salt back to commercially available precursors.

Selected Method: Ir-Catalyzed Asymmetric Hydrogenation

While classical resolution using tartaric acid is possible, it is atom-inefficient (50% yield max). The preferred modern route is the Asymmetric Hydrogenation of Anabaseine using an Iridium-Phosphine-Oxazoline (Ir-PHOX) catalyst system. This method yields high enantiomeric excess (ee > 95%).[5]

Detailed Experimental Protocol

Objective: Synthesis of (S)-Anabasine HCl via asymmetric hydrogenation of Anabaseine.

Reagents & Equipment

-

Substrate: Anabaseine (2-(3-pyridyl)-3,4,5,6-tetrahydropyridine).

-

Catalyst: [Ir(COD)Cl]₂ (Precursor) + (S)-PHOX ligand (Chiral auxiliary).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Reagent: Hydrogen gas (H₂), 50 bar.

-

Salt Formation: 1M HCl in Diethyl Ether or Ethanol.

Step-by-Step Methodology

Step 1: Catalyst Preparation (In Situ)

-

In a glovebox (N₂ atmosphere), dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the (S)-PHOX ligand (2.2 mol%) in anhydrous DCM.

-

Stir at room temperature for 30 minutes to form the active chiral complex. The solution typically turns from yellow to deep orange/red.

Step 2: Asymmetric Hydrogenation

-

Add Anabaseine (1.0 eq) to the catalyst solution.

-

Transfer the mixture to a high-pressure stainless steel autoclave.

-

Purge the vessel with H₂ (3 cycles) to remove residual nitrogen.

-

Pressurize to 50 bar (725 psi) H₂.

-

Stir at room temperature for 12–24 hours.

-

Causality: High pressure is required to overcome the steric hindrance of the tetrahydropyridine ring and ensure complete conversion of the imine.

-

-

Vent the H₂ carefully and concentrate the solvent under reduced pressure.

Step 3: Purification & Salt Formation

-

Base Extraction: Dissolve the crude residue in 1M NaOH and extract with CH₂Cl₂ (3x). This ensures the amine is in the free base form and removes metal catalyst residues.

-

Drying: Dry combined organic layers over Na₂SO₄ and concentrate.

-

Salting Out: Dissolve the resulting oil in a minimum volume of absolute ethanol.

-

Dropwise, add 1.2 eq of HCl (solution in diethyl ether) at 0°C.

-

A white precipitate ((S)-Anabasine HCl) will form.

-

Recrystallization: Recrystallize from Ethanol/Ether to maximize optical purity.

Figure 2: Workflow for the conversion of Anabaseine to (S)-Anabasine HCl.

Analytical Validation & QC

To ensure the protocol yielded the correct enantiomer and salt form, the following validation steps are mandatory.

Enantiomeric Excess (ee) Determination

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm.

-

Expectation: (S)-isomer elutes distinct from (R)-isomer. Target ee > 98%.

Structural Confirmation (NMR)

-

¹H NMR (400 MHz, D₂O): The methine proton at the chiral center (C2') appears as a distinct multiplet around 4.0–4.5 ppm (shifted downfield due to the neighboring pyridine and positive charge on nitrogen).

-

¹³C NMR: Confirmation of 10 distinct carbon signals.

Salt Stoichiometry

-

Elemental Analysis: Confirm C, H, N, Cl ratios match C₁₀H₁₅ClN₂.

-

Silver Nitrate Titration: To quantify chloride content accurately.

Safety & Handling

-

Toxicity: Anabasine is a potent nicotinic agonist. It is toxic by ingestion and skin absorption. Handle in a fume hood with full PPE (nitrile gloves, goggles).

-

Hygroscopicity: The HCl salt absorbs atmospheric moisture rapidly, leading to deliquescence. Store in a desiccator or under Argon.

References

-

Leete, E. (1983). Biosynthesis of the tobacco alkaloids. In Alkaloids: Chemical and Biological Perspectives.

-

Späth, E., & Mamoli, L. (1936). Über die Synthese des Anabasins. Berichte der deutschen chemischen Gesellschaft.

-

Shang, G., et al. (2008). Enantioselective Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition.

-

Felpin, F. X., & Lebreton, J. (2004). Recent advances in the total synthesis of piperidine-based alkaloids. European Journal of Organic Chemistry.

-

Sigma-Aldrich. (2024). Product Specification: (S)-2-(Piperidin-2-yl)pyridine.

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of Tobacco Smoke Constituents, Anabasine and Anatabine, on Memory and Attention in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(Piperidin-2-YL)pyridine HCl

Executive Summary

(S)-2-(Piperidin-2-YL)pyridine, also known as (S)-Deoxypipradrol or (S)-2-DPMP, is a potent and long-acting psychostimulant. Its primary mechanism of action is the inhibition of norepinephrine and dopamine reuptake by binding to and blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This activity leads to increased extracellular concentrations of these key neurotransmitters in the synapse, resulting in enhanced noradrenergic and dopaminergic signaling. This guide provides a comprehensive technical overview of its molecular interactions, downstream effects, and the experimental methodologies used to elucidate its function.

Introduction to (S)-2-(Piperidin-2-YL)pyridine

(S)-2-(Piperidin-2-YL)pyridine is the more active enantiomer of Deoxypipradrol (2-DPMP), a piperidine derivative structurally related to methylphenidate and pipradrol.[1] Originally developed by Ciba (now Novartis) in the 1950s for conditions like narcolepsy and ADHD, its development was halted in favor of methylphenidate due to its extremely long elimination half-life and duration of action.[1][2][3] Its high lipophilicity and lack of easily metabolized functional groups contribute to its prolonged effects, which can last up to five days.[1][4] In recent years, it has emerged as a novel psychoactive substance (NPS) used recreationally, leading to concerns about its potential for abuse and significant adverse effects, including prolonged agitation, paranoia, and hallucinations.[1][5]

Core Mechanism of Action: A Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

The principal pharmacological action of (S)-2-(Piperidin-2-YL)pyridine is its function as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][6][7] It exerts its stimulant effects by binding to the presynaptic transporters for dopamine (DAT) and norepinephrine (NET). This binding action competitively inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[8]

Molecular Targets: High Affinity for Monoamine Transporters

The primary molecular targets for (S)-2-(Piperidin-2-YL)pyridine are the dopamine and norepinephrine transporters. It displays high potency for both of these transporters, with a significantly lower affinity for the serotonin transporter (SERT).[4][9] This selectivity profile is characteristic of many stimulant drugs.

Functional Activity: Potent Inhibition of Neurotransmitter Reuptake

In vitro studies using human embryonic kidney 293 (HEK 293) cells expressing the human monoamine transporters have quantified the inhibitory potency of 2-DPMP. These experiments reveal that it is a highly potent inhibitor of both DAT and NET.[4][9]

Table 1: In Vitro Inhibitory Potency of 2-DPMP

| Transporter | IC₅₀ Value (µM) |

|---|---|

| Dopamine Transporter (DAT) | 0.07 |

| Norepinephrine Transporter (NET) | 0.14 |

| Serotonin Transporter (SERT) | >10 |

Data sourced from Simmler et al., 2014, as cited in other studies.[4][9]

Further studies have demonstrated that 2-DPMP potently displaces radioligands from DAT in rat brain tissue, with IC₅₀ values in the sub-micromolar range, confirming its high affinity for this target.[4][10] Importantly, research indicates that 2-DPMP acts as a pure transporter inhibitor, similar to cocaine, rather than a substrate releaser like amphetamine.[4][9] Molecular dynamics simulations suggest that its binding induces an outward-facing conformation of the dopamine transporter, which is consistent with a cocaine-like mechanism of action.[9][10][11]

Downstream Signaling and Neurobiological Effects

By blocking DAT and NET, (S)-2-(Piperidin-2-YL)pyridine significantly increases the concentration and residence time of dopamine and norepinephrine in the synapse. This amplification of monoaminergic signaling is the foundation of its potent psychostimulant effects.

Augmentation of Dopaminergic Neurotransmission

The inhibition of DAT in brain regions critical for reward, motivation, and motor control, such as the nucleus accumbens and striatum, leads to a substantial increase in extracellular dopamine levels.[10][12] This heightened dopaminergic activity is a key mechanism underlying the stimulant and addictive properties of the substance.[12][13] Experimental evidence from in vivo microdialysis in rats shows that administration of 2-DPMP leads to dose-dependent and significant increases in extracellular dopamine.[4][10] Furthermore, studies using brain slices have shown that deoxypipradrol is more potent and effective than cocaine at stimulating dopamine efflux and inhibiting its reuptake.[14]

Caption: Mechanism of (S)-2-DPMP at the dopaminergic synapse.

Enhancement of Noradrenergic Signaling

Simultaneously, the inhibition of NET increases the availability of norepinephrine in the synaptic cleft. The norepinephrine transporter is crucial for clearing norepinephrine in brain regions like the prefrontal cortex and also plays a role in dopamine clearance in these areas where DAT density is low.[15][16] Enhanced noradrenergic signaling contributes to the alerting, arousal, and sympathomimetic effects of the drug, such as increased heart rate and blood pressure.[5][13]

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of (S)-2-(Piperidin-2-YL)pyridine's mechanism of action relies on established pharmacological assays.

Workflow for In Vitro Characterization

Caption: Standard experimental workflow for MoA characterization.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of the compound for specific transporters.

Objective: To quantify the affinity of (S)-2-(Piperidin-2-YL)pyridine for DAT, NET, and SERT.

Methodology:

-

Preparation of Membranes: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the transporter of interest in a suitable buffer. Centrifuge to pellet the membranes and resuspend.

-

Incubation: In assay tubes, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound ((S)-2-(Piperidin-2-YL)pyridine).

-

Equilibration: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters.

Objective: To determine the functional potency (IC₅₀) of (S)-2-(Piperidin-2-YL)pyridine at inhibiting dopamine and norepinephrine uptake.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from fresh brain tissue (e.g., striatum for dopamine, cortex for norepinephrine) by differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound ((S)-2-(Piperidin-2-YL)pyridine) or vehicle control.

-

Initiation of Uptake: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) to initiate the uptake process.

-

Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity accumulated within the synaptosomes using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC₅₀) by plotting the percentage of inhibition versus the log concentration of the compound.

Pharmacological Profile and Implications

The potent NDRI activity and long half-life of (S)-2-(Piperidin-2-YL)pyridine result in a powerful and sustained stimulant effect. While initially investigated for therapeutic purposes, these same properties contribute to its high potential for abuse and the severe, prolonged psychiatric symptoms reported in cases of recreational use.[1][2] The mechanism, being analogous to but more potent than cocaine, underscores the significant risks associated with its non-medical use.[5][14]

Conclusion

References

- Desoxypipradrol - Wikipedia. [URL: https://en.wikipedia.org/wiki/Desoxypipradrol]

- Wood, D. M., & Dargan, P. I. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP). Clinical Toxicology, 50(8), 727–732. [URL: https://www.tandfonline.com/doi/full/10.3109/15563650.2012.716159]

- ResearchGate. (2012). Use and acute toxicity associated with the novel psychoactive substances diphenylprolinol (D2PM) and desoxypipradrol (2-DPMP) | Request PDF. [URL: https://www.researchgate.net/publication/230607632_Use_and_acute_toxicity_associated_with_the_novel_psychoactive_substances_diphenylprolinol_D2PM_and_desoxypipradrol_2-DPMP]

- Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 806. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7289955/]

- Corkery, J. M., et al. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. Drug Testing and Analysis, 5(4), 233-241. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/10.1002/dta.1352]

- Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00806/full]

- ResearchGate. (2012). Desoxypipradrol is more potent than cocaine on evoked dopamine efflux in the nucleus accumbens | Request PDF. [URL: https://www.researchgate.net/publication/229074088_Desoxypipradrol_is_more_potent_than_cocaine_on_evoked_dopamine_efflux_in_the_nucleus_accumbens]

- LKT Labs. Desoxypipradrol. [URL: https://www.lktlabs.com/products/Desoxypipradrol-1941]

- ResearchGate. (2012). 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review. [URL: https://www.researchgate.net/publication/230607632_2-DPMP_desoxypipradrol_2-benzhydrylpiperidine_2-phenylmethylpiperidine_and_D2PM_diphenyl-2-pyrrolidin-2-yl-methanol_diphenylprolinol_A_preliminary_review]

- Scribd. Desoxypipradrol Overview and Legal Status. [URL: https://www.scribd.

- Sahai, M. A., et al. (2020). The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)-Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP). Frontiers in Pharmacology, 11, 806. [URL: https://pubmed.ncbi.nlm.nih.gov/32670057/]

- Bertin Bioreagent. 2-DPMP (hydrochloride). [URL: https://www.bertin-bioreagent.com/pr-11481/2-dpmp-hydrochloride]

- Cayman Chemical. 2-DPMP (hydrochloride) (CAS 5807-81-8). [URL: https://www.caymanchem.com/product/11481/2-dpmp-(hydrochloride)]

- Norepinephrine–dopamine reuptake inhibitor - Wikipedia. [URL: https://en.wikipedia.org/wiki/Norepinephrine%E2%80%93dopamine_reuptake_inhibitor]

- Advisory Council on the Misuse of Drugs. (2011). Desoxypipradrol (2-DPMP). GOV.UK. [URL: https://www.gov.uk/government/publications/acmd-advice-on-desoxypipradrol-2-dpmp]

- Roth, M. E., & Carroll, F. I. (2012). Norepinephrine transporter inhibitors and their therapeutic potential. Annual reports in medicinal chemistry, 47, 99-113. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4011216/]

- Morón, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 22(2), 389-395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6758434/]

Sources

- 1. Desoxypipradrol - Wikipedia [en.wikipedia.org]

- 2. 2-DPMP (desoxypipradrol, 2-benzhydrylpiperidine, 2-phenylmethylpiperidine) and D2PM (diphenyl-2-pyrrolidin-2-yl-methanol, diphenylprolinol): A preliminary review [bdoc.ofdt.fr]

- 3. scribd.com [scribd.com]

- 4. Frontiers | The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Desoxypipradrol - LKT Labs [lktlabs.com]

- 7. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)—Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Dopamine in the Stimulant Characteristics of Novel Psychoactive Substances (NPS)-Neurobiological and Computational Assessment Using the Case of Desoxypipradrol (2-DPMP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Self-Validating Synthesis of (S)-2-(Piperidin-2-yl)pyridine Hydrochloride

Executive Summary

(S)-2-(Piperidin-2-yl)pyridine is a critical chiral building block extensively utilized in the synthesis of neuroactive pharmaceuticals, complex ligands, and catalytic frameworks. In drug development and scale-up synthesis, literature frequently presents an ambiguity regarding its salt forms: the designation "HCl" is often applied indiscriminately to either the monohydrochloride or dihydrochloride salt.

As a Senior Application Scientist, I have designed this technical guide to establish the precise molecular formulas, molecular weights, and a self-validating synthetic protocol for both hydrochloride derivatives. By understanding the underlying causality of the molecule's basicity, researchers can eliminate stoichiometric errors during downstream functionalization.

Structural & Physicochemical Specifications

The free base of (S)-2-(Piperidin-2-yl)pyridine contains two distinct basic nitrogen centers: the secondary amine of the piperidine ring and the sp² nitrogen of the pyridine ring. The significant pKa differential between these two centers dictates the stoichiometry of salt formation. The piperidine nitrogen (pKa ~10.4) protonates first, yielding the monohydrochloride. Subsequent protonation of the pyridine nitrogen (pKa ~5.2) requires a higher concentration of acid, yielding the dihydrochloride.

Table 1: Physicochemical Specifications of (S)-2-(Piperidin-2-yl)pyridine and its Hydrochloride Salts

| Property | Free Base | Monohydrochloride | Dihydrochloride |

| CAS Number | 46041-69-4 | 1195901-60-0* | 2829279-59-4 |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₅ClN₂ | C₁₀H₁₆Cl₂N₂ |

| Molecular Weight | 162.23 g/mol | 198.69 g/mol | 235.15 g/mol |

| Stoichiometry | Base | Base · 1 HCl | Base · 2 HCl |

| Physical State | Viscous Liquid | Crystalline Solid | Crystalline Solid |

*Note: CAS is frequently utilized in chemical catalogs for the general hydrochloride salt, while specifically denotes the (S)-enantiomer dihydrochloride.

Causality in Experimental Design: Why the Hydrochloride Salt?

In pharmaceutical development, working directly with the free base of presents significant liabilities. The free base is typically a viscous liquid at room temperature, which introduces high margins of error during precise gravimetric dosing. Furthermore, the exposed secondary amine is highly susceptible to atmospheric oxidation and carbamate formation via CO₂ absorption.

Converting the free base to a hydrochloride salt addresses these issues through direct structural causality:

-

Crystallinity & Stability: Protonation restricts the conformational flexibility of the piperidine ring, facilitating a highly ordered crystal lattice. This solid-state form is highly stable against oxidative degradation, extending the reagent's shelf-life indefinitely when stored under desiccation.

-

Aqueous Solubility: For downstream in vitro biological assays, the hydrochloride salts provide superior thermodynamic solubility in aqueous buffers compared to the lipophilic free base, preventing precipitation artifacts during screening.

Self-Validating Experimental Protocol: Salt Formation & Isolation

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Each phase contains an intrinsic analytical checkpoint; failure at any checkpoint halts the workflow, preventing the propagation of structural or chiral errors.

Phase 1: Controlled Acidification (The Causality of Solvent Selection)

-

Dissolution: Dissolve 10.0 mmol (1.62 g) of enantiopure (S)-2-(Piperidin-2-yl)pyridine free base in 50 mL of anhydrous diethyl ether at 0°C under a nitrogen atmosphere.

-

Causality: Diethyl ether is selected because the free base is highly soluble in it, whereas the resulting HCl salt is entirely insoluble. This differential solubility drives the precipitation reaction to completion instantly and prevents the formation of oily residues common in more polar solvents like ethanol.

-

-

Acid Addition:

-

For Monohydrochloride (MW 198.69): Introduce exactly 10.0 mmol of ethereal HCl (1.0 M) dropwise via a syringe pump to prevent localized pH spikes.

-

For Dihydrochloride (MW 235.15): Bubble anhydrous HCl gas through the solution until saturation is reached (>2.0 equivalents), ensuring both nitrogen centers are fully protonated.

-

-

Isolation: Filter the resulting white precipitate rapidly under a dry nitrogen blanket to prevent ambient moisture absorption (hygroscopicity), followed by vacuum desiccation for 12 hours.

Phase 2: Orthogonal Validation (The Self-Validating Checkpoint)

Relying solely on mass yield is scientifically insufficient. The system must validate its own outputs.

-

Stoichiometric Validation (Titration): Perform a potentiometric titration of the isolated salt using 0.1 M NaOH.

-

Self-Validation: The monohydrochloride must exhibit a single equivalence point. The dihydrochloride must exhibit two distinct equivalence points corresponding to the sequential deprotonation of the pyridine and piperidine nitrogens. If the titration curve deviates, the batch is rejected due to mixed salt formation.

-

-

Chiral Integrity (HPLC): Analyze the salt via Chiral High-Performance Liquid Chromatography (HPLC) using an amylose-based stationary phase.

-

Self-Validation: The enantiomeric excess (ee) must remain >99%. Any racemization detected indicates thermal runaway during the exothermic salt formation step, triggering a protocol review of the cooling bath efficiency.

-

Workflow Visualization

Chiral resolution and hydrochloride salt formation workflow for (S)-2-(Piperidin-2-yl)pyridine.

References

-

Next Peptide. "1195901-60-0 | 2-(Piperidin-2-yl)pyridine hydroChloride". Next Peptide Reference Database. Available at: [Link]

Technical Guide: Solubility and Stability of (S)-2-(Piperidin-2-yl)pyridine Hydrochloride

This guide provides an in-depth technical analysis of (S)-2-(Piperidin-2-yl)pyridine hydrochloride , focusing on its solubility profile, stability mechanisms, and handling protocols.

Executive Summary & Compound Identity

(S)-2-(Piperidin-2-yl)pyridine is a structural isomer of the tobacco alkaloid Anabasine. While Anabasine is the 3-pyridyl isomer, the 2-pyridyl isomer (often called

This guide specifically addresses the Hydrochloride (HCl) salt form, which transforms the liquid free base into a solid, facilitating handling but introducing critical hygroscopicity concerns.

Structural Identification & Isomerism

It is critical to distinguish this compound from its regioisomers to ensure experimental validity.

Figure 1: Structural differentiation between the target 2,2'-isomer and the common 3,2'-isomer (Anabasine).[1]

| Feature | (S)-2-(Piperidin-2-yl)pyridine HCl | (S)-Anabasine HCl |

| CAS (Free Base) | 46041-69-4 | 494-52-0 |

| Linkage | Pyridine C2 – Piperidine C2' | Pyridine C3 – Piperidine C2' |

| Physical State | Solid (Salt) / Liquid (Base) | Solid (Salt) / Liquid (Base) |

| Chelation Potential | High (N-N bidentate pocket) | Low (N atoms distant) |

Solubility Profile

The hydrochloride salt significantly alters the solubility landscape compared to the lipophilic free base. The ionic nature of the protonated piperidine nitrogen drives high aqueous solubility.

Predicted Solubility Data

Data estimated based on physicochemical properties of homologous piperidine-pyridine salts.

| Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Mechanistic Insight |

| Water | Very Soluble | > 50 mg/mL | Ion-dipole interactions; H-bonding with chloride counterion. |

| Methanol | Freely Soluble | > 30 mg/mL | High dielectric constant supports ion pair dissociation. |

| Ethanol | Soluble | 10 - 30 mg/mL | Soluble, but may require slight warming for saturation. |

| DMSO | Soluble | > 20 mg/mL | Excellent for stock solutions; highly polar aprotic. |

| Dichloromethane | Sparingly Soluble | < 1 mg/mL | Limited solubility for the salt form; good for free base. |

| Hexane/Ether | Insoluble | < 0.1 mg/mL | Non-polar solvents cannot solvate the ionic lattice. |

Solubility Determination Protocol (Gravimetric)

Objective: To determine the saturation solubility in a specific solvent at 25°C.

-

Preparation: Weigh approx. 50 mg of (S)-2-(Piperidin-2-yl)pyridine HCl into a 4 mL glass vial.

-

Addition: Add 250 µL of the target solvent (Water/Buffer/MeOH).

-

Equilibration: Vortex for 1 minute. If fully dissolved, add more solid until a suspension persists.

-

Agitation: Place on an orbital shaker at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a 0.22 µm PTFE (for organics) or PES (for aqueous) syringe filter.

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC): Dilute filtrate and inject into HPLC (see Section 4).

-

Stability Assessment

The stability of (S)-2-(Piperidin-2-yl)pyridine HCl is governed by three primary stress factors: Hygroscopicity , Oxidation , and Racemization .

Degradation Mechanisms

The secondary amine in the piperidine ring is the primary site of reactivity.

Figure 2: Primary degradation pathways. Note that aromatization to 2,2'-bipyridine is thermodynamically driven but kinetically slow without catalysis.

Stability Factors

-

Hygroscopicity (Critical):

-

Risk: High. Hydrochloride salts of piperidines are prone to absorbing atmospheric moisture, leading to deliquescence (turning into an oil).

-

Impact: Moisture facilitates hydrolysis and oxidation.

-

Mitigation: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

-

Oxidative Stability:

-

Risk: Moderate. The piperidine ring can slowly oxidize to the N-oxide or dehydrogenate to the imine upon prolonged exposure to air and light.

-

Mitigation: Store in amber vials; flush headspace with Nitrogen.

-

-

Stereochemical Stability:

-

Risk: Low (in solid state).[2]

-

Mechanism: The chiral center is alpha to the nitrogen. Racemization generally requires free-base conditions and elevated temperatures. The HCl salt "locks" the nitrogen lone pair, reducing the risk of racemization.

-

Analytical Protocols

Stability-Indicating HPLC Method

To validate purity and detect degradation products (e.g., pyridine analogs), use the following Reverse Phase HPLC method.

System: HPLC with UV-Vis or PDA Detector. Column: C18 column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

| Parameter | Setting |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0 with NH4OH) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 0-5 min: 5% B; 5-20 min: 5% -> 60% B; 20-25 min: 60% B. |

| Detection | UV at 260 nm (Pyridine chromophore) |

| Temperature | 30°C |

| Injection Vol | 5 - 10 µL |

Note: A high pH buffer is recommended to ensure the basic piperidine elutes with good peak shape. Alternatively, use a low pH buffer (0.1% TFA) with an ion-pairing agent.

Handling & Storage SOP

Storage Conditions:

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended.[2]

-

Container: Tightly sealed glass vial with PTFE-lined cap. Parafilm seal is mandatory.

-

Light: Protect from light (Amber vial or foil wrap).[2]

Handling Procedure:

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weigh quickly in a low-humidity environment.

-

Re-seal immediately and purge headspace with Nitrogen if possible.

References

-

Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine Product Information (CAS 46041-69-4).[3] MilliporeSigma.[3] Link

-

PubChem. Anabasine (Isomer Reference). National Library of Medicine. Link

-

BenchChem. General Stability of Piperidine Alkaloids. BenchChem Technical Guides. Link

-

ChemicalBook. 3-[(2S)-piperidin-2-yl]pyridine hydrochloride (Anabasine HCl) Properties.Link

-

Green, B. T., et al. (2013). Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. Birth Defects Research Part C: Embryo Today: Reviews. Link

Sources

Discovery and history of (S)-2-(Piperidin-2-YL)pyridine hcl

The following technical guide details the discovery, chemical history, and synthetic evolution of (S)-2-(Piperidin-2-yl)pyridine hydrochloride , a critical chiral building block in modern medicinal chemistry.

From Racemic Scaffold to Privileged Chiral Reagent

Part 1: Executive Summary & Chemical Identity

(S)-2-(Piperidin-2-yl)pyridine (CAS: 46041-69-4 ) is a semi-saturated derivative of 2,2'-bipyridine. Structurally, it consists of a pyridine ring attached at the C2 position to the C2 position of a piperidine ring. It is the (S)-enantiomer of the 2,2'-isomer of the tobacco alkaloid Anabasine (which is 3-(piperidin-2-yl)pyridine).

While less abundant in nature than its 3-substituted isomer, this molecule has emerged as a "privileged scaffold" in drug discovery due to its ability to function as a conformationally restricted diamine. It serves as a key intermediate for kinase inhibitors, GPCR ligands, and as a chiral ligand in asymmetric organometallic catalysis.

| Property | Data |

| IUPAC Name | (S)-2-(Piperidin-2-yl)pyridine |

| Common Name | (S)-2,2'-Anabasine (Isomer); (S)-Hexahydro-2,2'-bipyridine |

| CAS Number | 46041-69-4 (Free base); 2829279-59-4 (Dihydrochloride) |

| Molecular Formula | C₁₀H₁₄N₂ (Free base) |

| Molecular Weight | 162.23 g/mol |

| Chirality | (S)-Enantiomer (typically >95% ee in commercial grades) |

| Key Manufacturer | Liverpool ChiroChem (LCC) |

Part 2: Discovery & Historical Context

The history of (S)-2-(Piperidin-2-yl)pyridine is not defined by a single "discovery" event in nature, but rather by the evolution of synthetic methodology . Its availability in high enantiomeric excess (ee) marks the transition from classical resolution techniques to modern asymmetric catalysis.

1. The "Racemic Era" (Pre-2000s)

Historically, 2-(piperidin-2-yl)pyridine was synthesized via the non-selective hydrogenation of 2,2'-bipyridine . Early protocols used platinum oxide (Adams' catalyst) or Raney nickel.

-

The Problem: These methods yielded racemic mixtures (50:50 R/S) and often suffered from over-reduction to 2,2'-bipiperidine (where both rings are saturated).

-

Resolution: Obtaining the pure (S)-enantiomer required tedious classical resolution using chiral acids (e.g., (+)-tartaric acid), resulting in maximum theoretical yields of 50% and high waste.

2. The "Asymmetric Breakthrough" (The LCC Connection)

The modern commercial availability of this compound is largely attributed to advancements in Iridium-catalyzed asymmetric hydrogenation developed by Prof. Jianliang Xiao at the University of Liverpool, which led to the founding of Liverpool ChiroChem (LCC) .

-

The Innovation: Xiao's group demonstrated that cationic Iridium complexes, modified with chiral bisphosphine ligands and iodine additives, could hydrogenate pyridines with high enantioselectivity.

-

Selectivity: The catalyst system could differentiate between the two rings of 2,2'-bipyridine, reducing one to a piperidine while leaving the other aromatic, and simultaneously setting the C2 stereocenter with high precision (>90% ee).

Part 3: Synthetic Methodologies & Protocols[5]

Method A: Modern Asymmetric Hydrogenation (The "Xiao" Protocol)

This is the industry-standard approach for generating the (S)-enantiomer directly from 2,2'-bipyridine or its salt.

Mechanism: The reaction proceeds via an outer-sphere mechanism involving an iridium-hydride species. The pyridine substrate is activated (often by protonation or Lewis acid binding), and the hydride transfer is directed by the chiral ligand environment.

Protocol:

-

Catalyst Preparation: [Ir(COD)Cl]₂ (0.5 mol%) and a chiral ligand such as (S)-MeO-Biphep or (S)-SegPhos (1.1 mol%) are dissolved in anhydrous solvent (toluene or THF) under argon.

-

Substrate Loading: 2,2'-Bipyridine (1.0 eq) is added, often with an additive like Iodine (I₂) (5-10 mol%) or a stoichiometric acid (HCl) to form the pyridinium salt.

-

Hydrogenation: The mixture is transferred to an autoclave and pressurized with H₂ (30–50 bar) .

-

Reaction: Stir at room temperature to 50°C for 12–24 hours.

-

Workup: Vent H₂, concentrate, and basify with NaOH. Extract with DCM.

-

Purification: The crude oil is purified via silica gel chromatography or crystallized as the dihydrochloride salt by adding HCl in dioxane.

Method B: Classical Synthesis (Racemic + Resolution)

For reference or non-chiral applications.

-

Reduction: Reflux 2,2'-bipyridine with Sodium (Na) in Ethanol (Bouveault-Blanc conditions) or H₂/PtO₂ in acetic acid.

-

Isolation: Distill the product (bp ~270°C).

-

Resolution: Dissolve racemic amine in methanol. Add (L)-(+)-Tartaric acid. Recrystallize the diastereomeric salt multiple times to enrich the (S)-isomer.

Part 4: Visualization of Synthesis & Mechanism

The following diagram illustrates the transition from the achiral 2,2'-bipyridine precursor to the chiral (S)-product via Iridium catalysis.

Caption: Pathway for the enantioselective synthesis of (S)-2-(Piperidin-2-yl)pyridine via Ir-catalyzed hydrogenation.

Part 5: Applications in Drug Development

The (S)-2-(Piperidin-2-yl)pyridine scaffold offers unique physicochemical properties that make it valuable in medicinal chemistry:

-

Conformational Rigidity: Unlike flexible alkyl chains, the direct connection between the piperidine and pyridine rings restricts the conformational space, potentially lowering the entropic penalty of binding to a protein target.

-

Basicity Modulation: The piperidine nitrogen (pKa ~11) is highly basic, while the pyridine nitrogen (pKa ~5) is less so. This allows for specific interactions (salt bridges vs. H-bond accepting) within a receptor pocket.

-

Chiral Ligand: In organic synthesis, this diamine serves as a bidentate ligand for Copper (Cu) or Zinc (Zn) catalyzed reactions, enabling asymmetric Henry reactions or conjugate additions.

Key Research Areas:

-

Kinase Inhibitors: Used as a hinge-binding motif where the pyridine nitrogen accepts a hydrogen bond and the piperidine NH donates one.

-

Anesthetic Analogs: Investigated as a rigidified analog of the pipecoloxylidide class (e.g., Ropivacaine), although the amide linker is absent.

-

Sigma Receptor Ligands: The basic nitrogen and lipophilic aromatic ring fit the pharmacophore for Sigma-1 receptor binding.

Part 6: References

-

Xiao, J., et al. (2009). "Iridium-catalyzed asymmetric hydrogenation of pyridines." Journal of the American Chemical Society, 131(29), 9882-9883. Link

-

Liverpool ChiroChem (LCC). "Product Catalog: (S)-2-(Piperidin-2-yl)pyridine." LCC Website. Link

-

Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 43(16), 2859-2862. Link

-

Zhou, Y. G. (2012). "Asymmetric Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 45(6), 967-979. Link

-

Sigma-Aldrich. "Product Specification: (S)-2-(Piperidin-2-yl)pyridine." Merck KGaA. Link

Technical Guide: Biological Activity Screening of (S)-2-(Piperidin-2-yl)pyridine HCl

The following technical guide details the biological activity screening framework for (S)-2-(Piperidin-2-yl)pyridine hydrochloride , a structural isomer of the nicotinic alkaloid Anabasine.

Executive Summary

Compound Identity: (S)-2-(Piperidin-2-yl)pyridine hydrochloride (CAS: 46041-69-4 for free base reference) is a chiral piperidine alkaloid. It is the 2,2'-isomer of the well-known nicotinic agonist Anabasine (which is the 3,2'-isomer).

Objective: This guide outlines the screening protocols required to characterize the pharmacological profile of this specific isomer, focusing on its potential as a modulator of Nicotinic Acetylcholine Receptors (nAChRs) .

Significance: While Anabasine is a potent

Structural Basis & Pharmacological Hypothesis

The screening strategy is grounded in the "Pharmacophore" theory of nicotinic ligands, which requires a cationic center (piperidine nitrogen) and a hydrogen bond acceptor (pyridine nitrogen) separated by a specific distance (~4.8–5.5 Å).

-

Reference Ligand (Anabasine): 3-(Piperidin-2-yl)pyridine. The "meta" attachment allows optimal flexibility for the cationic center to dock into the aromatic box (Trp, Tyr, Phe residues) of the nAChR orthosteric site.

-

Target Ligand ((S)-2-(Piperidin-2-yl)pyridine): The "ortho" attachment restricts conformational freedom and alters the N-N distance.

-

Screening Hypothesis: The 2,2'-connectivity may reduce orthosteric binding affinity compared to Anabasine but could reveal allosteric modulation or subtype selectivity (e.g.,

vs.

Screening Workflow (Cascade)

The biological characterization follows a strict "Filter Cascade" to maximize data quality while minimizing resource wastage.

Figure 1: High-Throughput Screening (HTS) Cascade for Nicotinic Ligands.

Phase 2: Radioligand Binding Assays (Affinity)

This phase determines the binding affinity (

Protocol A: nAChR Competition Binding

Purpose: To assess competition with the high-affinity ligand Epibatidine.

Receptor Source: Rat brain cortical membranes or HEK293 cells stably expressing human

-

Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl -

Incubation:

-

Mix 150 µg membrane protein.

-

Add [

H]-Epibatidine (2 nM final concentration). -

Add (S)-2-(Piperidin-2-yl)pyridine HCl (Concentration range:

M to -

Incubate for 2 hours at 4°C (reduces proteolysis and desensitization).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Derive

from the dose-response curve and convert to

Protocol B: nAChR Binding

Tracer: [

Phase 3: Functional Characterization

Binding does not equal activation. This phase distinguishes Agonists (activators), Antagonists (blockers), and Silent Agonists .

Protocol C: FLIPR Calcium Flux Assay

Mechanism: nAChRs are cation channels permeable to Ca

-

Cell Line: SH-SY5Y or HEK293 cells co-expressing

nAChR and the chaperone RIC-3 (essential for surface expression). -

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Compound Injection:

-

Agonist Mode: Inject (S)-2-(Piperidin-2-yl)pyridine alone. Measure Relative Fluorescence Units (RFU).

-

Antagonist Mode: Pre-incubate with test compound for 5 mins, then inject Nicotine (

) . Look for signal reduction. -

PAM Mode: Co-apply with sub-threshold Nicotine to check for Positive Allosteric Modulation (signal potentiation).

-

-

Data Output:

- (Potency): Concentration for 50% maximal effect.

- (Efficacy): Response relative to 100 µM Acetylcholine.[1]

Signaling Pathway Visualization

The biological readout relies on the following intracellular cascade:

Figure 2: Intracellular signaling cascade triggered by nAChR activation.

Data Interpretation & Reference Values

When screening (S)-2-(Piperidin-2-yl)pyridine, compare results against these established benchmarks for Anabasine and Nicotine.

| Parameter | Assay Type | Reference: (S)-Anabasine | Reference: (-)-Nicotine | Target Expectation (2,2'-Isomer) |

| Radioligand ([3H]-Epi) | ~260 nM | ~1.0 nM | Likely Lower (>1000 nM) due to steric hindrance. | |

| Radioligand ([125I]-Bgt) | ~58 nM | ~1600 nM | Potential for retained selectivity. | |

| Functional Efficacy ( | FLIPR / E-Phys | Partial Agonist (~70%) | Full Agonist (100%) | Check for Antagonism if binding is preserved but activation fails. |

| Toxicity Profile | Teratogenicity | High (Skeletal defects) | Moderate | Unknown (Screen for "Crooked Calf" mimicry in vitro). |

Note on Stereochemistry: The (S)-enantiomer is specified. Ensure chiral purity (>99% ee) using Chiral HPLC before screening, as the (R)-enantiomer often exhibits significantly lower affinity (10-100 fold difference).

Safety & Handling

-

Hazard: Pyridine alkaloids are potent neurotoxins.

-

PPE: Double nitrile gloves, chemical fume hood, and particulate respirator (N95/P100) if handling powder.

-

Disposal: All liquid waste containing these alkaloids must be treated as hazardous chemical waste (alkaline incineration).

References

-

Kem, W. R., et al. (1997). Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

-

Green, B. T., et al. (2012). Piperidine alkaloids: Human and food animal teratogens. Food and Chemical Toxicology. Retrieved from [Link]

-

Sloan, J. W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-2-(Piperidin-2-YL)pyridine HCl

Introduction

The 2-substituted piperidine framework is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2][3] The stereochemistry at the C2 position is frequently a critical determinant of pharmacological activity, making enantioselective synthesis a paramount objective for drug development professionals.[1] (S)-2-(Piperidin-2-YL)pyridine, a chiral building block, is of significant interest for the synthesis of more complex molecules.

This document provides a detailed, field-proven protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-YL)pyridine hydrochloride. The described methodology leverages a state-of-the-art iridium-catalyzed asymmetric hydrogenation of a pyridinium salt precursor, a strategy known for its high efficiency and enantioselectivity.[4][5][6] We will delve into the causality behind the experimental choices, provide a self-validating protocol, and ground the key mechanistic claims in authoritative literature.

Core Synthetic Strategy: Asymmetric Hydrogenation

The chosen synthetic route involves two primary stages: the formation of a pyridinium salt from 2,2'-bipyridine and a suitable alkylating agent, followed by the crucial asymmetric hydrogenation to establish the chiral center. This approach is favored due to the high levels of enantioselectivity achievable with modern catalytic systems.[5][6] The final step is the formation of the hydrochloride salt for improved stability and handling.

Caption: Conceptual diagram of the asymmetric hydrogenation step.

Safety and Handling

-

Benzyl Bromide: Lachrymatory and corrosive. Handle only in a fume hood with appropriate gloves and eye protection.

-

Hydrogen Gas: Highly flammable. Ensure the reaction setup is free of leaks and away from ignition sources. Use a blast shield with high-pressure reactions.

-

Palladium on Carbon: Flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry completely during filtration.

-

[Ir(cod)Cl]₂: Handle in a glovebox or under an inert atmosphere as it can be air-sensitive.

Conclusion

This application note provides a robust and reliable protocol for the enantioselective synthesis of (S)-2-(Piperidin-2-YL)pyridine HCl. By employing a well-established iridium-catalyzed asymmetric hydrogenation, this method delivers the target compound with high stereochemical control. The detailed, step-by-step instructions and explanations of the underlying chemical principles are intended to enable researchers, scientists, and drug development professionals to successfully implement this synthesis in their laboratories.

References

- Sibutramine - Synthesis. (n.d.). Vertex AI Search.

- Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. (2011, August 4). Organic Letters - ACS Publications.

- First asymmetric synthesis of (R)-desmethylsibutramine. (n.d.). Scilit.

- Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. (2017, February 1). Aalto Research Portal.

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PMC.

- Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. (n.d.). Benchchem.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Semantic Scholar.

- Didesmethylsibutramine - Wikipedia. (n.d.).

- Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. (2016, September 23). PMC.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29).

- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. (n.d.). Benchchem.

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. (n.d.).

- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.).

- Isolation and identification of a sibutramine analogue in a healthy food for weight loss.Journal of Food and Drug Analysis.

- Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. (2026, January 1). PubMed.

- Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.The University of Liverpool Repository.

- Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2025, October 8).

- Piperidine hydrochloride synthesis - ChemicalBook. (n.d.).

- CN105924408A - Synthetic method of piperidine hydrochloride - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Exploiting (S)-2-(Piperidin-2-YL)pyridine HCl in 3D Chemical Space Exploration

Strategic Context: The "Escape from Flatland"

Modern drug discovery relies heavily on transitioning from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional architectures. This paradigm shift improves clinical success rates by enhancing target specificity and optimizing pharmacokinetic (PK) profiles. Among the privileged scaffolds driving this shift, (S)-2-(Piperidin-2-yl)pyridine hydrochloride stands out as a highly versatile chiral building block.

The enantioselective transamination or hydrogenation of substituted pyridiniums to the corresponding piperidines has become a foundational technology for accessing 3D-rich chemical libraries[1]. By incorporating this chiral piperidine motif, medicinal chemists can systematically mitigate undesired metabolism and improve aqueous solubility without compromising target fidelity[2].

Physicochemical & Pharmacokinetic Rationale

The utility of (S)-2-(Piperidin-2-yl)pyridine HCl lies in its unique structural dichotomy, which provides several self-validating advantages during lead optimization:

-

Fsp3 Enhancement : Replacing a planar 2,2'-bipyridine with a 2-(piperidin-2-yl)pyridine increases the fraction of sp3 carbons (Fsp3). This out-of-plane architecture disrupts flat

stacking in the solid state, significantly lowering the crystal lattice energy and thereby increasing aqueous solubility. -

Electronic Differentiation (Regioselectivity) : The molecule contains two distinct nitrogens. The piperidine nitrogen is highly basic and nucleophilic (pKa ~10.4), whereas the pyridine nitrogen is weakly basic and poorly nucleophilic (pKa ~5.2). This

pKa of >5 units allows for completely regioselective N-functionalization at the piperidine core without the need for complex protecting group strategies. -

Metabolic Shielding : The stereospecific (S)-configuration dictates the spatial orientation of the pyridine ring relative to the piperidine core. When bound in a cytochrome P450 active site, this steric bulk can shield the vulnerable

-protons of the piperidine from rapid oxidative metabolism, extending the compound's half-life.

Comparative Physicochemical Profiling

To illustrate the causality between structural saturation and ADME properties, the following table summarizes the typical physicochemical shifts observed when transitioning from a flat precursor to the 3D building block.

| Property / Metric | 2,2'-Bipyridine (Flat Precursor) | (S)-2-(Piperidin-2-yl)pyridine (3D Scaffold) | Pharmacological Impact |

| Fsp3 (Fraction sp3) | 0.00 | 0.50 | Higher clinical success probability. |

| Aqueous Solubility | Low (<0.1 mg/mL) | High (>10 mg/mL as HCl salt) | Improved oral bioavailability. |

| Lipophilicity (LogP) | ~1.5 | ~1.2 (Free base) | Reduced non-specific binding / off-target toxicity. |

| Nucleophilicity | Poor (Sterically hindered sp2 N) | Excellent (Secondary sp3 amine) | Enables rapid library diversification. |

| Stereochemical Vectors | 0 | 1 (Defined 3D exit vector) | Enhanced stereospecific target engagement. |

Experimental Protocols: Self-Validating Workflows

Protocol A: Enantioselective Synthesis via Rh-Catalyzed Transfer Hydrogenation

This protocol adapts recent advancements in the asymmetric hydrogenation of N-heteroaromatic compounds[3], specifically leveraging Rh-catalyzed transfer hydrogenation of pyridinium salts to generate chiral piperidines[2].

Objective : Convert 2-(pyridin-2-yl)pyridinium salts to (S)-2-(piperidin-2-yl)pyridine with high enantiomeric excess (ee). Rationale : Direct hydrogenation of neutral pyridines is thermodynamically challenging due to aromatic stabilization. Pre-forming the pyridinium salt lowers the aromatic resonance energy, enabling reduction under milder conditions and preventing catalyst poisoning by the basic nitrogen[3].

Step-by-Step Procedure :

-

Catalyst Activation : In a glovebox, dissolve[Rh(cod)Cl]₂ (1.0 mol%) and a chiral bidentate phosphine ligand (e.g., (S,S)-Me-DuPhos, 2.2 mol%) in degassed anhydrous methanol. Stir for 30 minutes.

-

Causality: Pre-stirring ensures complete ligand exchange, forming the active chiral Rh-complex necessary for stereocontrol.

-

-

Substrate Preparation : In a separate high-pressure reactor, dissolve the 2-(pyridin-2-yl)pyridinium chloride salt (1.0 equiv) in a mixture of methanol and formic acid/triethylamine (5:2 azeotrope).

-

Causality: The formate azeotrope acts as the hydride source for transfer hydrogenation, avoiding the need for high-pressure H₂ gas while providing a buffered acidic environment that maintains the substrate in its activated pyridinium form.

-

-

Reaction Execution : Transfer the catalyst solution to the reactor. Seal and heat to 60 °C for 24 hours under a nitrogen atmosphere.

-

Workup & Salt Formation : Cool the reactor, concentrate the mixture in vacuo, and partition between dichloromethane (DCM) and 1M NaOH to extract the free base. Dry the organic layer over Na₂SO₄, filter, and add 1.2 equivalents of 4M HCl in dioxane.

-

Causality: Isolating the product as the HCl salt prevents air-oxidation of the secondary amine and eliminates the risk of racemization at the C2 position during long-term storage.

-

Protocol B: Regioselective N-Acylation for Library Generation

Objective : Synthesize an amide derivative using (S)-2-(Piperidin-2-yl)pyridine HCl. Rationale : The HCl salt must be neutralized in situ. Using a highly reactive coupling reagent (HATU) ensures that the reaction proceeds faster than any potential base-catalyzed epimerization of the stereocenter.

Step-by-Step Procedure :

-

Free-Basing and Activation : To a solution of the desired carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Stir for 10 minutes at room temperature.

-

Causality: Pre-activation forms the highly electrophilic OAt-ester, priming the system for rapid nucleophilic attack.

-

-

Substrate Addition : Add (S)-2-(Piperidin-2-yl)pyridine HCl (1.0 equiv) followed by an additional 1.5 equiv of DIPEA.

-

Causality: The second portion of DIPEA is strictly required to neutralize the HCl salt of the piperidine, liberating the nucleophilic secondary amine while leaving the pyridine nitrogen unreactive.

-

-

Reaction & Isolation : Stir for 2 hours. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Wash the organic layer with 5% LiCl aqueous solution.

-

Causality: The LiCl wash is a highly efficient, self-validating step to partition residual DMF into the aqueous phase, preventing solvent contamination in the final library compound.

-

Visualization: Logical Workflow

Figure 1: Workflow from flat precursor to 3D optimized lead via (S)-2-(Piperidin-2-yl)pyridine.

References[2] Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

Source: Nature Catalysis URL:[Link][1] Title: The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Source: Frontiers in Chemistry (PubMed Central) URL:[Link][3] Title: Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

- 1. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

Application Note: Using (S)-2-(Piperidin-2-yl)pyridine HCl as a Chiral Building Block

[1]

Part 1: Executive Summary

(S)-2-(Piperidin-2-yl)pyridine hydrochloride (also known as (S)-Anabasine HCl) is a high-value chiral scaffold bridging the gap between aliphatic heterocycles and aromatic coordination chemistry.[] Unlike simple chiral amines, this building block offers a rigid stereocenter adjacent to a pyridine ring, providing unique electronic properties for nicotinic acetylcholine receptor (nAChR) modulation and bidentate ligand design in asymmetric catalysis.

This guide addresses the specific challenges of working with this scaffold—primarily the hygroscopic nature of the salt and the risk of racemization at the C2 position under basic conditions. It provides validated protocols for its conversion to the free base and subsequent N-functionalization, ensuring high enantiomeric excess (

Part 2: Chemical Profile & Strategic Utility[1]

Structural Analysis

The molecule consists of a pyridine ring attached to the C2 position of a piperidine ring. The (S)-configuration at the C2 carbon is the naturally occurring form (found in Nicotiana species).[][2]

| Feature | Technical Implication |

| Stereocenter (C2) | The (S)-configuration is critical for biological activity (nAChR binding) and chiral induction in catalysis.[] |

| Pyridine Nitrogen | Acts as a weak base ( |

| Piperidine Nitrogen | A secondary amine ( |

| C2-Proton Acidity | CRITICAL RISK: The electron-withdrawing nature of the pyridine ring increases the acidity of the C2 proton compared to simple piperidines, creating a risk of racemization via enamine/imide intermediates under strong basic conditions. |

Stability & Storage

-

Form: Supplied as the Hydrochloride (HCl) salt to prevent oxidation and improve shelf-life.[]

-

Hygroscopicity: Highly hygroscopic.[] Must be stored in a desiccator.

-

Handling: Weighing should be performed quickly or in a glovebox to prevent water uptake, which alters stoichiometry in sensitive coupling reactions.

Part 3: Critical Protocol – Free-Basing (The "Gateway" Step)[1]

Most synthetic applications require the nucleophilic free amine. Attempting to use the HCl salt directly in reactions requiring non-nucleophilic bases can lead to incomplete conversion or solubility issues.

Protocol A: Quantitative Generation of Free Base

Objective: Isolate (S)-2-(Piperidin-2-yl)pyridine free base without racemization.[]

Reagents:

-

(S)-2-(Piperidin-2-yl)pyridine HCl (1.0 eq)[]

-

Dichloromethane (DCM) (HPLC Grade)[]

-

Sodium Hydroxide (NaOH), 2M aqueous solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

-

Dissolution: Dissolve the HCl salt in a minimum volume of water (approx. 5 mL per gram). The solution will be acidic.

-

Neutralization: Cool the solution to 0°C in an ice bath. Slowly add 2M NaOH dropwise with stirring until pH reaches 12–13.

-

Expert Insight: Keeping the temperature low minimizes the kinetic energy available for proton exchange at the chiral center during the transient high-pH phase.

-

-

Extraction: Immediately extract the aqueous layer with DCM (

vol).[] The free base is highly soluble in DCM. -

Drying: Combine organic layers, dry over anhydrous Na₂SO₄ for 10 minutes, and filter.

-

Concentration: Remove solvent under reduced pressure (rotary evaporator) at < 40°C .

-

Caution: The free base is a semi-volatile oil. Do not apply high vacuum for extended periods or heat excessively.

-

-

Validation: Measure Optical Rotation

. Compare with literature value (typically

Part 4: Application Protocols

Application 1: Synthesis of Chiral N-Substituted Ligands (Reductive Amination)

Context: Creating bidentate N,N-ligands for asymmetric catalysis. Reductive amination is preferred over direct alkylation to avoid over-alkylation (quaternization) and minimize racemization risks associated with strong bases.

Protocol:

-

Imine Formation:

-

Combine (S)-2-(Piperidin-2-yl)pyridine (free base, 1.0 eq) with the desired aldehyde (1.1 eq) in 1,2-Dichloroethane (DCE).

-

Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

-

Mechanism:[][3][4] STAB is a mild reducing agent that selectively reduces the imine species without reducing the pyridine ring or causing epimerization.

-

-

Reaction: Stir at room temperature under Nitrogen for 4–12 hours. Monitor by TLC or LC-MS.[]

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM, dry, and concentrate.

-

Purification: Flash chromatography on silica gel (typically MeOH/DCM gradients).[]

Application 2: Amide Coupling for Medicinal Chemistry

Context: Synthesizing nAChR modulators.

Protocol:

-

Activation: Dissolve the carboxylic acid partner (1.1 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes.

-

Why HATU? Fast activation minimizes the time the active ester exists, reducing the window for side reactions.

-

-

Coupling: Add (S)-2-(Piperidin-2-yl)pyridine HCl salt (1.0 eq) directly to the mixture.

-

Note: Here, using the HCl salt is acceptable because the excess DIPEA will generate the free amine in situ in the presence of the activated ester, trapping it immediately.

-

-

Reaction: Stir at 25°C for 2 hours.

-

Self-Validating Check: Check LC-MS for the M+1 peak. If the reaction stalls, do not heat. Heating amide couplings with chiral

-substituted amines can lead to epimerization.[]

Part 5: Visualizing the Workflow & Risks[1]

The following diagram illustrates the critical decision pathways when processing this building block.

Caption: Workflow logic for (S)-Anabasine utilization. Route A is preferred for maintaining chiral integrity.

Part 6: Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Yield (Free-basing) | Product volatility or water solubility.[] | Do not over-dry on high vacuum. Saturate the aqueous layer with NaCl (salting out) before extraction to improve recovery. |

| Loss of Chirality ( | Use of strong bases (e.g., NaH, KOtBu) or high heat (>80°C). | Switch to mild bases (DIPEA, K₂CO₃). Ensure reaction temperature stays < 40°C. |

| Incomplete Reaction | HCl salt not fully neutralized in situ. | Pre-convert to free base using Protocol A before adding to the reaction mixture. |

Part 7: References

-

Sigma-Aldrich. (S)-2-(Piperidin-2-yl)pyridine Product Sheet.[][5] Retrieved from []

-

Felpin, F. X., & Lebreton, J. (2004). Recent Advances in the Total Synthesis of Piperidine Alkaloids. European Journal of Organic Chemistry. (Context on Anabasine synthesis and stability).

-

Ayers, J. T., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine.[6][7] AAPS Journal. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Piperidine Hydrochloride.[] Retrieved from

-

Glorius, F., et al. (2004). Chiral Pyridine-Containing Ligands in Asymmetric Catalysis.[][8] (Context on ligand design using pyridine-piperidine scaffolds).

Sources

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. (S)-2-(Piperidin-2-yl)pyridine 95 46041-69-4 [sigmaaldrich.com]

- 6. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

(S)-2-(Piperidin-2-YL)pyridine HCl for Novel Drug Development: Application Notes and Protocols

Abstract

(S)-2-(Piperidin-2-YL)pyridine hydrochloride, a chiral piperidine derivative, presents a compelling scaffold for the development of novel therapeutics. Its structural similarity to key endogenous ligands and existing drugs makes it a molecule of significant interest, particularly in targeting neurological and psychiatric disorders. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed application notes and protocols for the systematic evaluation of this compound. From initial physicochemical characterization to in-depth in vitro and in vivo pharmacological assessment, this guide emphasizes a rigorous, data-driven approach to unlock the therapeutic potential of (S)-2-(Piperidin-2-YL)pyridine HCl and its analogs.

PART 1: Foundational Characterization and Handling

A thorough understanding of the test article's fundamental properties is the bedrock of any successful drug discovery campaign. This section details the essential first steps in handling and characterizing (S)-2-(Piperidin-2-YL)pyridine HCl.

Physicochemical Properties and Quality Control

Prior to any biological evaluation, it is imperative to verify the identity, purity, and key physicochemical parameters of the (S)-2-(Piperidin-2-YL)pyridine HCl sample.

Table 1: Key Physicochemical Properties

| Property | Typical Value/Method | Significance in Drug Development |

| Molecular Formula | C₁₀H₁₄N₂ · HCl | Defines the elemental composition and molecular weight. |

| Molecular Weight | 198.70 g/mol | Crucial for accurate molar concentration calculations. |

| Appearance | White to off-white solid | A visual check for consistency and potential degradation. |

| Purity (HPLC) | ≥95% | Ensures that observed biological effects are attributable to the compound of interest.[1] |

| Chiral Purity (%ee) | ≥98% (S)-enantiomer | Critical, as different enantiomers can have distinct pharmacological profiles.[2] |

| Solubility | Soluble in water and DMSO | Determines appropriate vehicles for in vitro and in vivo studies.[1] |

Storage and Handling Protocols

To maintain the integrity of the compound, proper storage and handling are essential.

-

Long-term Storage: Store at -20°C in a tightly sealed container, protected from light and moisture.

-

Short-term Storage: For frequent use, store at 2-8°C.

-

Solution Preparation: Prepare stock solutions in a suitable solvent such as sterile water or DMSO. For cellular assays, the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Aliquot stock solutions to minimize freeze-thaw cycles.

Experimental Workflow for Initial Characterization

Caption: Initial characterization workflow for (S)-2-(Piperidin-2-YL)pyridine HCl.

PART 2: In Vitro Pharmacological Evaluation

In vitro assays are fundamental to understanding the mechanism of action, potency, and selectivity of a drug candidate. Given the structural motifs of (S)-2-(Piperidin-2-YL)pyridine, nicotinic acetylcholine receptors (nAChRs) are a primary target class of interest.[3][4]

Target Engagement: Radioligand Binding Assays

Radioligand binding assays are a robust method to determine the affinity of a compound for its molecular target.

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

Objective: To determine the binding affinity (Ki) of (S)-2-(Piperidin-2-YL)pyridine HCl for the α4β2 nicotinic acetylcholine receptor subtype.

Materials:

-

Cell membranes expressing human α4β2 nAChRs.

-

Radioligand: [³H]-Epibatidine.

-

Non-specific control: (-)-Nicotine.

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Serially dilute (S)-2-(Piperidin-2-YL)pyridine HCl in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]-Epibatidine, and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of (-)-Nicotine.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the plate contents and wash to separate bound from unbound radioligand.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Activity: Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes, provide direct functional characterization of ligand-gated ion channels.[5]

Protocol: Functional Characterization at α7 nAChRs using TEVC

Objective: To determine if (S)-2-(Piperidin-2-YL)pyridine HCl acts as an agonist or antagonist at the α7 nAChR.

Materials:

-

Xenopus laevis oocytes injected with human α7 nAChR cRNA.

-

TEVC setup with perfusion system.

-

Recording solution (e.g., Ba²⁺ Ringer's solution).

-

Control agonist: Acetylcholine (ACh).

-

(S)-2-(Piperidin-2-YL)pyridine HCl.

Procedure:

-

Agonist Mode:

-

Clamp the oocyte at a holding potential of -70 mV.

-

Perfuse with increasing concentrations of (S)-2-(Piperidin-2-YL)pyridine HCl and record any elicited currents.

-

Determine the EC₅₀ and maximal response relative to ACh.

-

-

Antagonist Mode:

-

Apply a fixed concentration of ACh (e.g., EC₅₀) to establish a baseline current.

-

Co-apply increasing concentrations of (S)-2-(Piperidin-2-YL)pyridine HCl with the fixed concentration of ACh.

-

Measure the inhibition of the ACh-evoked current to determine the IC₅₀.

-

Cellular Functional Assays: Calcium Flux